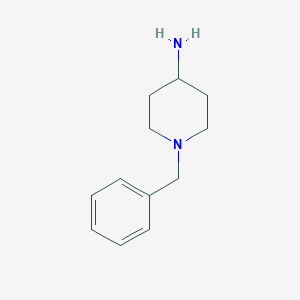

4-Amino-1-benzylpiperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-benzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBDLZGUSSWQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198578 | |

| Record name | 1-Benzyl-4-piperidylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50541-93-0 | |

| Record name | 4-Amino-1-benzylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50541-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-piperidylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050541930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1-benzylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=730607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-piperidylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-piperidylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYL-4-PIPERIDYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX28DE295 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-1-benzylpiperidine CAS number and properties

An In-depth Technical Guide to 4-Amino-1-benzylpiperidine

Introduction

This compound is an organic compound belonging to the substituted piperidine (B6355638) class of molecules.[1] Characterized by a piperidine ring with an amino group at the 4-position and a benzyl (B1604629) group attached to the nitrogen atom, it is a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structural features make it a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the creation of analgesics, psychoactive agents, and other therapeutic compounds.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The compound typically appears as a colorless to pale yellow liquid or a white to off-white solid, depending on its purity.[1][2] It possesses a characteristic amine-like odor.[1]

| Property | Value |

| CAS Number | 50541-93-0[1][2][4][5] |

| Molecular Formula | C₁₂H₁₈N₂[1][2][4][6] |

| Molecular Weight | 190.28 g/mol [4] |

| Appearance | Clear colorless to light yellow liquid[2][5] or white to off-white solid[1] |

| Melting Point | 90-93 °C[5] (Another source reports 56-60 °C[7]) |

| Boiling Point | 306 °C at 760 mmHg[5] |

| Density | 0.933 g/mL at 25 °C[8] (Another source reports 1.068 g/cm³[5]) |

| Refractive Index | n20/D 1.543[8] (Another source reports 1.555[5]) |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane.[1][7] Limited solubility in water.[1] |

| Flash Point | 110 °C (230 °F) - closed cup |

| EINECS Number | 256-620-9[1] |

Synthesis

A common and efficient method for the synthesis of this compound is through the reductive amination of 1-benzyl-4-piperidone.[1] This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

A general procedure for the synthesis of this compound via reductive amination is as follows:

-

Reaction Setup : In a suitable reaction vessel, 1-benzyl-4-piperidone is dissolved in an anhydrous solvent, typically methanol (B129727) or tetrahydrofuran.[1]

-

Amine Source : An excess of an amine source, such as ammonia or ammonium acetate, is added to the solution.

-

Reduction : A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation, is introduced to the mixture.[1] The reaction is typically conducted at room temperature or with gentle heating.[1]

-

Monitoring : The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup : Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts.

-

Purification : The crude product is purified by a suitable method, such as distillation under vacuum or column chromatography, to yield pure this compound.[8]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the pharmaceutical industry due to its versatile chemical nature.[2]

-

Pharmaceutical Development : It serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of analgesics and antidepressants.[2]

-

Neuroscience Research : The compound is utilized in studies focusing on neurotransmitter systems, aiding in the understanding of drug mechanisms related to mood and pain perception.[2]

-

Alzheimer's Disease Research : It is used in the preparation of 4-substituted coumarins, which are investigated as novel acetylcholinesterase inhibitors for potential therapeutic approaches to Alzheimer's disease.[5]

-

Anti-angiogenic Agents : The synthesis of certain nicotinamide (B372718) derivatives with anti-angiogenic properties also employs this compound as a precursor.[5]

-

Organic Synthesis : Beyond pharmaceuticals, its reactivity allows for straightforward modifications, making it a valuable tool in the development of novel materials and chemical processes.[2]

The N-benzyl piperidine motif, in general, is frequently used in drug discovery to enhance efficacy and fine-tune the physicochemical properties of drug candidates.[9] It can participate in crucial cation-π interactions with target proteins.[9]

Caption: Applications of this compound in various research fields.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

-

Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautionary Measures : When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator if ventilation is inadequate.[11] Work should be conducted in a well-ventilated area.[10][11]

-

First Aid : In case of skin contact, wash the affected area with plenty of soap and water.[11][12] If inhaled, move the person to fresh air.[10][11] In case of eye contact, rinse cautiously with water for several minutes.[10][11]

-

Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] It is also recommended to store it under an inert gas like nitrogen as it can be air sensitive.[1]

Conclusion

This compound, with a CAS number of 50541-93-0, is a significant chemical intermediate with a well-defined profile of properties and synthetic routes. Its primary value lies in its role as a versatile building block in the pharmaceutical industry, contributing to the development of a wide range of therapeutic agents. Researchers and drug development professionals can leverage its reactivity and structural features for the synthesis of novel compounds. Adherence to proper safety and handling protocols is crucial when working with this compound due to its irritant nature.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS 50541-93-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 50541-93-0 [chemicalbook.com]

- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-benzylpiperidine from 1-benzyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 4-Amino-1-benzylpiperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis originates from the readily available precursor, 1-benzyl-4-piperidone. This document details the core methodologies, including reductive amination with various reducing agents and catalytic hydrogenation, presenting a comparative analysis of their efficacy. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers and drug development professionals in selecting and implementing the optimal synthetic strategy.

Introduction

This compound serves as a crucial building block in medicinal chemistry, forming the core structure of numerous compounds targeting the central nervous system, such as analgesics and antidepressants.[1][2] Its synthesis from 1-benzyl-4-piperidone is a critical transformation, with reductive amination being the most prevalent and efficient method.[1] This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.

This guide will explore the most common and effective methods for this synthesis, providing a comparative analysis of reaction conditions, yields, and safety considerations to aid in process optimization and scale-up.

Reaction Pathway and Mechanism

The fundamental transformation from 1-benzyl-4-piperidone to this compound is a reductive amination. The reaction proceeds via a two-step mechanism within a single pot:

-

Imine Formation: The carbonyl group of 1-benzyl-4-piperidone reacts with an ammonia source (e.g., ammonia, ammonium acetate (B1210297), or ammonium formate) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

-

Reduction: A reducing agent, introduced into the reaction mixture, reduces the imine to the final amine product, this compound.

Figure 1: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Methods

Several reducing agents can be employed for the reductive amination of 1-benzyl-4-piperidone. The choice of reagent impacts reaction conditions, yield, and safety profile. The following table summarizes a comparison of the most common methods.

| Method | Reducing Agent | Amine Source | Typical Solvent(s) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Reductive Amination | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Ammonia/Ammonium Acetate | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE) | 1 - 24 | 70 - 95[3] | Mild and selective, broad functional group tolerance, high yields.[1][4] | Moisture sensitive, relatively expensive. |

| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol (B129727) (MeOH) | 24 | 70 - 85[5] | Effective and widely used. | Highly toxic, potential for cyanide byproduct formation.[1] |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Ammonium Acetate | Methanol, Ethanol | 4 - 24 | 60 - 80[1] | Cost-effective for large-scale synthesis, environmentally friendly byproducts. | Requires specialized high-pressure equipment, potential for over-reduction.[1] |

| Leuckart-Wallach Reaction | Formic Acid/Ammonium Formate | Ammonium Formate | Neat (no solvent) | 4 - 15 | 50 - 70[6] | Inexpensive reagents, one-pot procedure. | High reaction temperatures, potential for side reactions and lower yields.[7][8] |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the most effective synthetic methods.

Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred due to its mild reaction conditions and high yields.[1]

Workflow:

Figure 2: Experimental workflow for reductive amination with NaBH(OAc)₃.

Procedure:

-

To a solution of 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (10 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in one portion.[4]

-

Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.[5]

Reductive Amination using Sodium Cyanoborohydride

A widely used method, though caution is required due to the toxicity of the reagent.[1]

Procedure:

-

Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in methanol.[1][5]

-

Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.[1][5]

Catalytic Hydrogenation

This method is particularly suitable for larger-scale synthesis due to its cost-effectiveness.[1]

Workflow:

Figure 3: Experimental workflow for catalytic hydrogenation.

Procedure:

-

In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in methanol or ethanol.[1]

-

Add the hydrogenation catalyst (e.g., Raney Nickel or 5-10% Palladium on Carbon, 5-10% w/w).[1]

-

Seal the vessel, purge with hydrogen gas, and pressurize to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for 4 to 24 hours.

-

After the reaction is complete, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation.[5]

Product Characterization

The final product, this compound, is a clear, colorless to light yellow liquid.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Boiling Point | 168-172 °C at 17 mmHg[5] |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index | n20/D 1.543 |

Safety Considerations

-

1-benzyl-4-piperidone: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Triacetoxyborohydride: Reacts with water. Handle in a dry environment.

-

Sodium Cyanoborohydride: Highly toxic. Can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a certified fume hood with appropriate engineering controls.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

-

This compound: The final product is an amine and should be handled with care, avoiding skin and eye contact.

Conclusion

The synthesis of this compound from 1-benzyl-4-piperidone is a well-established and efficient transformation crucial for the pharmaceutical industry. Reductive amination using sodium triacetoxyborohydride offers a balance of high yield, mild conditions, and operational simplicity, making it a preferred method for many laboratory-scale syntheses. For larger-scale industrial production, catalytic hydrogenation presents a more cost-effective and environmentally benign alternative, provided the necessary equipment is available. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. This guide provides the necessary technical details to make an informed decision and successfully implement the chosen methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 5. soc.chim.it [soc.chim.it]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Amino-1-benzylpiperidine: Structure, Nomenclature, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-benzylpiperidine, a versatile chemical intermediate pivotal in the synthesis of a wide array of pharmaceutical compounds. This document details its chemical structure, nomenclature, physicochemical properties, and a standard experimental protocol for its synthesis, alongside key spectral data for its characterization.

Chemical Structure and Nomenclature

This compound is a disubstituted piperidine (B6355638) derivative characterized by a benzyl (B1604629) group attached to the piperidine nitrogen and an amino group at the 4-position of the piperidine ring. This unique structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical Identification and Nomenclature of this compound

| Identifier | Value |

| IUPAC Name | 1-benzylpiperidin-4-amine[1] |

| CAS Number | 50541-93-0[2][3][4][5] |

| Molecular Formula | C₁₂H₁₈N₂[2][4][5][6] |

| Molecular Weight | 190.28 g/mol [2][4][5] |

| Synonyms | 1-(Phenylmethyl)-4-piperidinamine, N-Benzyl-4-piperidinamine, 1-Benzyl-4-aminopiperidine[1][4][7] |

| InChI | InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2[3] |

| SMILES | C1CN(CCC1N)CC2=CC=CC=C2[3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Clear to pale yellow liquid[7] |

| Density | 1.068 g/cm³[7] |

| Boiling Point | 306 °C at 760 mmHg[7] |

| Melting Point | 90-93 °C[7] |

| Flash Point | 172.5 °C[7] |

| Refractive Index | 1.555[7] |

| Water Solubility | Immiscible[7] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[7] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone.

Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-benzyl-4-piperidone.

Materials:

-

1-benzyl-4-piperidone

-

Ammonium (B1175870) acetate (B1210297) or Ammonia in Methanol (B129727)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (B109758) (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and Hexane (or other suitable solvent systems for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol.

-

Amine Source Addition: Add ammonium acetate (a source of ammonia, typically 7-10 equivalents) to the solution. Stir the mixture at room temperature until the piperidone is fully dissolved.

-

Reducing Agent Addition: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise, ensuring the temperature remains low. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford pure this compound.

Spectral Data for Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Peaks / Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring, including the methine proton at the 4-position. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group and the piperidine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: For detailed spectra, please refer to publicly available spectral databases.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

This diagram illustrates the role of this compound as a key building block in the synthesis of more complex, biologically active molecules.

Caption: Versatility of this compound in synthesis.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development, highlighting the significance and practical application of this compound in the synthesis of novel therapeutic agents.

References

physical and chemical properties of 4-Amino-1-benzylpiperidine

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS No: 50541-93-0), a pivotal intermediate in the synthesis of various pharmaceutical agents. This document details its structural characteristics, physicochemical parameters, spectral data, and key chemical transformations, offering valuable insights for professionals in medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a substituted piperidine (B6355638) derivative that typically appears as a colorless to light yellow liquid or, depending on purity, a white to off-white solid.[1][2] It possesses a characteristic amine-like, fishy odor.[1] Its stability is maintained at room temperature in closed containers under normal storage conditions, though it is sensitive to air and absorbs carbon dioxide, necessitating storage under an inert atmosphere like nitrogen.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂ | [3][5] |

| Molecular Weight | 190.29 g/mol | [2][5] |

| Melting Point | 90-93 °C, 121-122 °C | [3][6] |

| Boiling Point | 152 °C at 9.7 mmHg, 308.7 °C (Predicted) | [3][6] |

| Density | 0.933 g/mL at 25 °C, 1.068 g/cm³ (Predicted) | [3][6] |

| Refractive Index (n20/D) | 1.541 - 1.543 | [5][7] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| pKa | 10.15 ± 0.20 (Predicted) | [1] |

| Water Solubility | Immiscible; 10 g/L | [1][3] |

| Vapor Pressure | 0.000794 mmHg at 25 °C | [5][6] |

Solubility Profile

This compound exhibits limited solubility in water but is soluble in many organic solvents.[1] Its solubility is moderate in polar organic solvents such as ethanol, methanol (B129727), and dichloromethane, and it is also soluble in ether.[1][7][8] The limited aqueous solubility can be increased if the compound is protonated to form a salt.[1]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy: Proton NMR spectra are available for this compound, providing information on the hydrogen environments within the molecule.[9][10]

-

¹³C NMR Spectroscopy: Carbon NMR data is also available, which helps in confirming the carbon skeleton of the molecule.[11]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic peaks corresponding to the functional groups present in the molecule.[5][10][12]

-

Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern of the compound.[5][10]

Experimental Protocols

Synthesis via Reductive Amination

A common and efficient method for synthesizing this compound is through the reductive amination of 1-benzyl-4-piperidone.[1]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, 1-benzyl-4-piperidone is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran.[1]

-

Amine Source: Ammonia or ammonium (B1175870) acetate (B1210297) is added to the solution to serve as the amine source.[1]

-

Reduction: A reducing agent, such as sodium cyanoborohydride, is carefully added to the mixture. Alternatively, catalytic hydrogenation under mild pressure can be employed.[1]

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to ensure completion.[1]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified.

Purification

Purification is essential to obtain high-purity this compound for research and development.

Methodology:

-

Distillation: The compound can be purified by distillation in vacuo (under reduced pressure).[3][4] This method is effective for separating it from non-volatile impurities.

-

Recrystallization (for salt forms): The dihydrochloride (B599025) salt of the compound can be purified by recrystallization from solvents like methanol/ethyl acetate or ethanol.[3][4]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate primarily utilized as a building block in the pharmaceutical industry.[1][2] Its reactivity is centered around the primary amino group on the piperidine ring.

It serves as a key precursor in the synthesis of:

-

Central Nervous System (CNS) Active Drugs: It is a foundational component for molecules targeting neurotransmitter receptors, such as dopamine (B1211576) and sigma receptors.[1]

-

Analgesics and Antidepressants: The compound is invaluable in the development of analgesics and psychoactive agents, where it helps enhance therapeutic efficacy.[2]

-

Specific Pharmaceutical Intermediates: It is used to prepare compounds like butyl 4-amino-1-piperidineacetate and various 5-alkylimino-1,2,4-thiadiazolidine-3-ones.[3][4]

-

Glycyrrhetinic Acid Derivatives: It has also been used in the synthesis of derivatives of glycyrrhetinic acid.[3][4]

The N-benzyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the 4-amino position.

Visualized Workflows and Relationships

To better illustrate the processes and applications involving this compound, the following diagrams are provided.

Caption: Synthetic pathway for this compound.

Caption: Key applications of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][13] It is harmful if swallowed or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area. Store the compound in a cool, dry, dark place under an inert atmosphere.[3][4]

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 50541-93-0 [m.chemicalbook.com]

- 4. This compound | 50541-93-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. This compound(50541-93-0) 1H NMR [m.chemicalbook.com]

- 10. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(50541-93-0) IR Spectrum [chemicalbook.com]

- 13. echemi.com [echemi.com]

4-Amino-1-benzylpiperidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of 4-Amino-1-benzylpiperidine, a versatile intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and medicinal chemistry.

Core Molecular Data

This compound is a substituted piperidine (B6355638) derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] Its chemical identity is defined by its molecular formula and weight, which are fundamental parameters for any experimental and developmental work.

The quantitative molecular data for this compound is summarized in the table below. These values are collated from various chemical suppliers and databases. A slight variance in molecular weight is attributable to differences in the precision of atomic mass values used in the calculations.

| Parameter | Value | References |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2][3][4] |

| Molecular Weight | 190.29 g/mol | [1][3] |

| 190.285 g/mol | [2] | |

| 190.28 g/mol | [4] | |

| CAS Number | 50541-93-0 | [3][4] |

Synthesis Protocol: Reductive Amination

A prevalent method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone.[5] This common and effective synthetic route is a cornerstone of medicinal chemistry for the formation of amines.

Experimental Methodology

The synthesis involves the reaction of 1-benzyl-4-piperidone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine. This intermediate is then reduced in situ to the desired primary amine, this compound.

Key reagents and conditions include:

-

Starting Material: 1-benzyl-4-piperidone

-

Amine Source: Ammonia or Ammonium Acetate

-

Reducing Agent: A common choice is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[5]

-

Solvent: The reaction is typically carried out under anhydrous conditions in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF).[5]

-

Temperature: The reaction generally proceeds at room temperature or with gentle heating.[5]

General Procedure:

-

1-benzyl-4-piperidone is dissolved in an appropriate anhydrous solvent (e.g., methanol).

-

An excess of the amine source (e.g., ammonium acetate) is added to the solution.

-

The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated for a duration sufficient to ensure the completion of the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically through distillation in vacuo or recrystallization of a salt form.

Synthetic Workflow Visualization

The logical flow of the reductive amination synthesis for this compound is depicted in the following diagram. This visualization outlines the key stages from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the pharmaceutical sector.[1] Its structure, featuring a reactive primary amine and a benzyl-protected piperidine ring, allows for diverse chemical modifications.[1] This makes it an invaluable building block in the development of:

-

Central Nervous System (CNS) Agents: It is a precursor for compounds targeting neurotransmitter receptors, such as dopamine (B1211576) and sigma receptors.[5]

-

Analgesics and Psychoactive Agents: The piperidine scaffold is common in many analgesics and other psychoactive drugs.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative studies on this specific molecule, this guide synthesizes information from supplier data, safety data sheets, and analogous scientific literature to provide a thorough profile. It includes discussions on its solubility in aqueous and organic media, known stability characteristics, and potential degradation pathways. Furthermore, this document outlines detailed experimental protocols for researchers to conduct their own definitive solubility and stability studies.

Physicochemical Properties

This compound is a substituted piperidine (B6355638) with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol . It typically appears as a clear, colorless to light yellow liquid.

Solubility Profile

A comprehensive understanding of the solubility of this compound is critical for its use in synthesis, formulation, and biological studies.

Aqueous Solubility

There is conflicting information regarding the aqueous solubility of this compound. Several sources describe it as "immiscible" in water, while others provide a quantitative value of 10 g/L.[1][2][3] The quantitative value is often associated with a pH measurement of 11.4 for a 10 g/L solution, which suggests that the compound, being a base, establishes an equilibrium in water, leading to a basic solution.[2] It is plausible that the free base has low initial miscibility but dissolves over time to the stated concentration. The solubility is expected to be significantly higher in acidic solutions due to the formation of a protonated salt.[1]

Organic Solvent Solubility

Table 1: Quantitative Solubility of 4-Anilino-1-benzylpiperidine (Analogue)

| Solvent | Solubility (mg/mL) |

| DMF | 15 |

| DMSO | 25 |

| Ethanol | 25 |

| Data for 4-Anilino-1-benzylpiperidine, a structurally related compound, is provided as an estimate. |

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life.

General Stability

The compound is generally considered stable under normal storage conditions.[1] However, it is noted to be "Air Sensitive" and can absorb carbon dioxide from the atmosphere, which suggests it should be stored under an inert atmosphere (e.g., nitrogen).[1][2]

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong acids.

Potential Degradation Pathways

While specific forced degradation studies for this compound are not publicly available, insights can be drawn from the metabolism of structurally related pharmaceutical compounds. A major metabolic and likely oxidative degradation pathway for drugs containing a 4-aminopiperidine (B84694) moiety is N-dealkylation , specifically the removal of the N-benzyl group.[5][6] This process is often catalyzed by cytochrome P450 enzymes in vivo and can be mimicked in vitro using strong oxidizing agents.[5][6]

The primary degradation products would likely be 4-aminopiperidine and benzaldehyde .

Figure 1: Proposed Oxidative Degradation Pathway

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies for this compound, based on established pharmaceutical guidelines.

Solubility Determination Protocol (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Table 2: Experimental Protocol for Solubility Determination

| Step | Procedure |

| 1. Preparation | Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, ethanol, methanol, dichloromethane, acetonitrile). An excess is required to ensure a saturated solution. |

| 2. Equilibration | Seal the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25 °C and 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). |

| 3. Sample Collection & Preparation | After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant. Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. |

| 4. Analysis | Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV). |

| 5. Quantification | Quantify the concentration of this compound in the diluted sample against a standard calibration curve. |

| 6. Calculation | Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor. |

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies should be performed on a single batch of the compound.

Figure 2: General Workflow for Forced Degradation Studies

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C. Collect samples at various time points. Neutralize samples before analysis. |

| Neutral Hydrolysis | Dissolve the compound in purified water and heat at 60-80 °C. Collect samples at various time points. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light. Collect samples at various time points. |

| Photostability | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100 °C) in a controlled oven. Collect samples at various time points. |

For all stress conditions, the goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation products are not the primary species observed. A stability-indicating analytical method, typically a gradient HPLC method, should be developed and validated to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there are gaps in the publicly available quantitative data, this guide provides a strong foundation for researchers by presenting existing knowledge, offering insights from analogous compounds, and detailing robust experimental protocols. The proposed degradation pathway and the comprehensive methodologies outlined herein will enable drug development professionals to perform the necessary studies to fully characterize this important pharmaceutical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 50541-93-0 [m.chemicalbook.com]

- 3. This compound | 50541-93-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-1-benzylpiperidine: A Technical Safety and Handling Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Amino-1-benzylpiperidine.

This technical document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 50541-93-0). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures. This guide is intended for professionals in research and development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a substituted piperidine (B6355638) that serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical development.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2][3] |

| Molecular Weight | 190.28 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][4] |

| Odor | Amine-like, fishy | [4] |

| Melting Point | 90-93 °C | |

| Boiling Point | 152 °C at 9.7 mmHg | |

| Density | 0.933 g/mL at 25 °C | |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Immiscible in water. Soluble in organic solvents like ethanol (B145695) and dichloromethane. | [4] |

| Vapor Pressure | 0.000794 mmHg at 25 °C |

Hazard Identification and Toxicological Information

While comprehensive toxicological data for this compound is limited in publicly available literature, the compound is consistently classified with several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

| Hazard Classification | GHS Category | Description |

| Skin Corrosion/Irritation | Category 1C / 2 | Causes severe skin burns and eye damage, or causes skin irritation.[5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Causes serious eye damage or serious eye irritation.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5][6][7] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[5] |

| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[5] |

Handling and Storage Precautions

Safe handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

-

Avoid contact with skin and eyes.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store locked up.[6]

-

Store under an inert atmosphere if possible to prevent degradation.[4]

-

Incompatible materials include strong oxidizing agents and strong acids.[2][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram illustrates the logical selection of PPE when handling this compound.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][6]

-

Specific hazards: Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

-

Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

-

Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

-

Prevent the product from entering drains.

The following diagram outlines a general workflow for responding to a chemical spill.

Caption: General workflow for responding to a chemical spill.

Experimental Protocols for Safety Evaluation

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications provided in safety data sheets are typically derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodologies for Acute Toxicity Testing:

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose.

-

OECD 420 (Fixed Dose Procedure): Involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death, to assign a GHS category.

-

OECD 423 (Acute Toxic Class Method): A stepwise procedure where a small group of animals (typically three) is dosed at a defined level. The mortality or moribundity of the animals determines the next step, which could be dosing another group at a lower or higher level. This method allows for the assignment of a GHS classification based on the dose at which mortality is observed.

-

OECD 425 (Up-and-Down Procedure): A sequential dosing method where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.

-

-

Acute Dermal Toxicity (OECD 402): This test assesses the toxic effects of a substance applied to the skin. A single dose is applied to a small area of the skin of experimental animals, and the animals are observed for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (OECD 403): This guideline is used to evaluate the toxicity of a substance when inhaled. Animals are exposed to the substance (as a gas, vapor, aerosol, or dust) in an inhalation chamber for a defined period, and toxic effects and mortality are recorded.

-

Skin and Eye Irritation/Corrosion (OECD 404 and 405): These tests evaluate the potential of a substance to cause irritation or corrosion to the skin and eyes. A small amount of the substance is applied to the skin or into the eye of an experimental animal, and the effects are observed and scored over a period of time.

For any new or not fully characterized compound like this compound, it is recommended that any necessary toxicological testing be conducted by qualified personnel in a facility compliant with Good Laboratory Practice (GLP) and according to the relevant OECD guidelines.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be handled by a licensed professional waste disposal service.

This technical guide provides a summary of the available safety information for this compound. It is essential for all users to consult the most up-to-date Safety Data Sheet from their supplier before handling this chemical and to adhere to all institutional safety protocols.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0), a key building block in pharmaceutical research and development. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols, and relevant biological pathways to support its application in drug discovery, particularly for agents targeting the central nervous system (CNS).

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reproducible research and the synthesis of active pharmaceutical ingredients (APIs). Below is a comparative table of specifications from prominent suppliers. While purity levels are consistently high, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

| Supplier | Purity Specification | Analytical Method | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥98% | GC | Liquid | 50541-93-0 | C₁₂H₁₈N₂ | 190.28 |

| Thermo Scientific | ≥97.5% | GC, Titration | Clear colorless to light yellow liquid | 50541-93-0 | C₁₂H₁₈N₂ | 190.29 |

| Chem-Impex | ≥98% | GC | Colorless to slightly yellow to slightly orange clear liquid | 50541-93-0 | C₁₂H₁₈N₂ | 190.29 |

| Santa Cruz Biotech | N/A | N/A | N/A | 50541-93-0 | C₁₂H₁₈N₂ | 190.28 |

Synthesis and Purification

This compound is a synthetic compound not known to be found in nature.[2] The most common and industrially scalable method for its synthesis is the reductive amination of 1-benzyl-4-piperidone.[2]

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 1-benzyl-4-piperidone using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

-

1-benzyl-4-piperidone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Methanol or Tetrahydrofuran[2]

Procedure:

-

In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) and a suitable ammonia (B1221849) source, such as ammonium acetate (2.0-3.0 equivalents), in an anhydrous solvent like DCE.[3]

-

To this stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The mild nature of this reducing agent prevents the reduction of the starting ketone.[3]

-

Allow the reaction mixture to stir at room temperature for 12 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically a colorless to pale yellow oil or solid.[2] Purification is achieved by vacuum distillation.[4] For storage, it is recommended to keep the compound under a nitrogen atmosphere as it can absorb atmospheric CO₂.[4]

Quality Control Workflow

Ensuring the purity and identity of this compound is essential. A typical quality control workflow involves a series of analytical tests to confirm the structure and quantify the purity and impurity levels.

Key Analytical Experiments

-

Gas Chromatography (GC): This is the primary method used by most suppliers to determine the purity of the final product.[5][6] A suitable capillary column (e.g., HP-5 or equivalent) is used with a flame ionization detector (FID). The percentage purity is calculated based on the relative peak area of the main component.

-

Titration: A non-aqueous potentiometric titration with a standardized acid, such as perchloric acid (HClO₄), can be used to determine the assay of the basic amine.[6] This provides a quantitative measure of the total base content.

-

Spectroscopy (FTIR & NMR):

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is used for identity confirmation by matching the spectrum of the sample to that of a reference standard. Key absorptions include N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation. The chemical shifts, splitting patterns, and integrations of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the structure of this compound.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and quantifying any non-volatile impurities that may not be detected by GC. The mass spectrometer confirms the molecular weight of the parent compound and helps in the structural elucidation of unknown impurities.

Applications in Drug Development & Relevant Signaling

This compound is a versatile intermediate in the synthesis of CNS-active compounds, including analgesics and antidepressants.[5] Its piperidine (B6355638) core is a common scaffold in molecules designed to interact with neurotransmitter receptors.[2]

One notable area of research is the development of ligands for Sigma (σ) receptors .[2][7] Sigma receptors, particularly the sigma-1 (σ₁) subtype, are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions, including the modulation of ion channels, calcium signaling, and intercellular signaling, and are targets for therapeutic intervention in neurological disorders, pain, and psychiatric conditions.

Derivatives of this compound can be synthesized to act as high-affinity ligands for the σ₁ receptor. These ligands can modulate the activity of the receptor, which in turn influences downstream signaling cascades. For example, σ₁ receptor activation can modulate the activity of voltage-gated ion channels (like K⁺ channels) and NMDA receptors, ultimately affecting neuronal excitability and synaptic plasticity. This modulation is a key mechanism through which these compounds may exert their therapeutic effects in conditions like neuropathic pain or depression.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 50541-93-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-氨基-1-苄基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and History of 4-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-benzylpiperidine is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry. First described in the mid-20th century, this substituted piperidine (B6355638) derivative has become an essential building block for a diverse range of pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound. It includes a detailed examination of its physicochemical properties, a historical timeline of its scientific mentions, and a thorough experimental protocol for its synthesis via reductive amination.

Introduction

This compound (CAS No. 50541-93-0) is a colorless to pale yellow liquid, recognized for its utility as a versatile precursor in the synthesis of complex molecules.[1] Its structure, featuring a primary amino group at the 4-position of a piperidine ring N-substituted with a benzyl (B1604629) group, provides a reactive handle for a variety of chemical transformations. This has made it an invaluable component in the development of analgesics, antidepressants, and other neuropharmacological agents.[2][3] This guide aims to provide a detailed technical resource for professionals in the field of drug discovery and development, consolidating historical and technical information on this important chemical entity.

Discovery and Historical Context

The scientific literature first makes reference to this compound in the mid-20th century, a period of significant expansion in medicinal chemistry and the development of synthetic pharmaceuticals.

Early Mentions in Scientific Literature:

While a definitive "discovery" paper is not readily apparent, early reports on related substituted piperidines laid the groundwork for its synthesis and utility. A notable early reference to the dihydrochloride (B599025) salt of this compound appears in a 1957 paper by P. Brookes and J. Walker in the Journal of the Chemical Society.[4][5] This suggests that the compound had been synthesized and characterized by this time. Another earlier paper by Reitsema and Hunter in the Journal of the American Chemical Society in 1948 describes the synthesis of the related 4-methylamino-1-benzylpiperidine, indicating that research into N-benzylated 4-aminopiperidines was active during this period.[4][5]

The initial impetus for the synthesis of this compound and its analogues was likely driven by the search for new classes of compounds with biological activity, particularly those that could interact with the central nervous system. The piperidine scaffold is a common feature in many biologically active natural products and synthetic drugs, and the addition of the benzyl group provides a means to modulate lipophilicity and other pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following tables summarize key quantitative data for the free base and its dihydrochloride salt.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.29 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Density | 0.933 g/mL at 25 °C | [5] |

| Boiling Point | 152 °C at 9.7 mmHg | [5] |

| Refractive Index (n20/D) | 1.543 | [5] |

| Solubility | Soluble in organic solvents, immiscible in water | [1][5] |

| pKa | 10.15 ± 0.20 (Predicted) | [5] |

| Flash Point | >110 °C (>230 °F) | |

| Storage | Store under nitrogen, air sensitive | [1] |

Table 2: Physicochemical Properties of this compound Dihydrochloride Hydrate

| Property | Value | Reference |

| CAS Number | 1205-72-7 | [4][5] |

| Molecular Formula | C₁₂H₂₀Cl₂N₂·H₂O | |

| Melting Point | 270-273 °C (decomposes) | [4][5] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and methanol (B129727) |

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone. This reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the corresponding primary amine.

General Reaction Scheme

The overall transformation can be represented as follows:

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

-

1-benzyl-4-piperidone

-

Ammonium (B1175870) acetate (B1210297) or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol.

-

Ammonia Source: Add ammonium acetate (1.5 - 2.5 equivalents) to the solution. Alternatively, a solution of ammonia in methanol can be used.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.2 - 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.[4][5]

Purification as the Dihydrochloride Salt:

For easier handling and storage, the amine can be converted to its dihydrochloride salt.

-

Dissolve the purified free base in a minimal amount of ethanol (B145695) or methanol.

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in ethanol, until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride. The salt can be recrystallized from methanol/ethyl acetate or ethanol.[4][5]

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Intermediates

Caption: Role as a key intermediate in drug synthesis.

Conclusion

This compound stands as a testament to the enduring importance of fundamental synthetic building blocks in the advancement of pharmaceutical sciences. From its origins in mid-20th-century medicinal chemistry research to its current widespread use, this versatile intermediate continues to empower the development of novel therapeutics. This guide has provided a comprehensive technical overview of its history, properties, and synthesis, intended to serve as a valuable resource for researchers and professionals in the field. A thorough understanding of the principles and protocols outlined herein is crucial for the successful application of this compound in the synthesis of next-generation pharmaceutical agents.

References

Spectroscopic Profile of 4-Amino-1-benzylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-benzylpiperidine, a versatile building block in pharmaceutical and chemical research. While access to full experimental spectra from public databases is limited, this document presents a detailed, predicted spectroscopic profile based on the compound's structure, alongside standardized experimental protocols for data acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the known chemical structure and established principles of NMR, IR, and Mass Spectrometry. For confirmatory analysis, it is recommended to acquire experimental data, which is known to be available from sources such as SpectraBase and ChemicalBook.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzyl (B1604629) (CH₂) | ~3.5 | Singlet | 2H |

| Piperidine (B6355638) H4 (CH-NH₂) | 2.6-2.8 | Multiplet | 1H |

| Piperidine H2, H6 (axial) | 1.9-2.1 | Multiplet | 2H |

| Piperidine H2, H6 (equatorial) | 2.8-3.0 | Multiplet | 2H |

| Piperidine H3, H5 (axial) | 1.4-1.6 | Multiplet | 2H |

| Piperidine H3, H5 (equatorial) | 1.7-1.9 | Multiplet | 2H |

| Amino (NH₂) | 1.5-2.5 | Broad Singlet | 2H |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like CDCl₃. The NH₂ signal is often broad and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 138-140 |

| Aromatic CH | 128-130 |

| Aromatic CH | 127-129 |

| Aromatic CH | 126-128 |

| Benzyl CH₂ | ~63 |

| Piperidine C4 (CH-NH₂) | ~50 |

| Piperidine C2, C6 | ~54 |

| Piperidine C3, C5 | ~33 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like CDCl₃.

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2800-3000 | Medium to Strong |

| N-H Bend (primary amine) | 1590-1650 | Medium to Strong |

| C=C Stretch (aromatic ring) | 1450-1600 | Medium to Weak |

| C-N Stretch (aliphatic amine) | 1000-1250 | Medium |

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value | Notes |

| Molecular Ion (M⁺) | m/z 190 | Calculated for C₁₂H₁₈N₂. The presence of two nitrogen atoms results in an even nominal mass, consistent with the Nitrogen Rule.[3] |

| Major Fragment | m/z 91 | Corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment from benzyl groups. |

| Major Fragment | m/z 100 | Resulting from alpha-cleavage, with the loss of the benzyl group, leading to the [C₅H₁₀N₂]⁺ fragment. |

| Major Fragment | m/z 83 | From the piperidine ring fragmentation after loss of the amino group. |

Note: Fragmentation patterns are predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution by vortexing the sample. If necessary, use gentle sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.[5]

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).[6]

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a sample of this concentration.[6]

-

-